molecular formula C20H13ClN2O3S B3539176 3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione

3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione

Cat. No.: B3539176
M. Wt: 396.8 g/mol
InChI Key: VNBXTDZFRFAFDY-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione, also known as CFI-400945, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazolidinediones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione is not fully understood, but it is believed to inhibit the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is essential for the maintenance of genomic stability. Inhibition of CHK1 by this compound leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione is that it has been extensively studied and optimized for its synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations. Therefore, it is important to use appropriate controls and dosages when conducting experiments with this compound.

Future Directions

There are several future directions for the study of 3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione. One area of interest is the development of more potent and selective inhibitors of CHK1. Another area of interest is the study of the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy. In addition, the study of this compound in animal models of neurodegenerative diseases could provide valuable insights into its potential therapeutic applications in these conditions.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis has been optimized, and it has been extensively studied for its anti-cancer properties and potential applications in the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of CHK1, which leads to the accumulation of DNA damage and ultimately results in cell death. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, which could provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S/c21-13-5-4-6-14(11-13)23-19(24)17(22-20(23)25)12-15-9-10-18(26-15)27-16-7-2-1-3-8-16/h1-12H,(H,22,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBXTDZFRFAFDY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione
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3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione
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3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione
Reactant of Route 4
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3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione

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